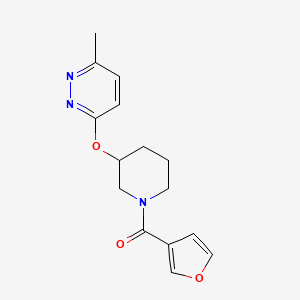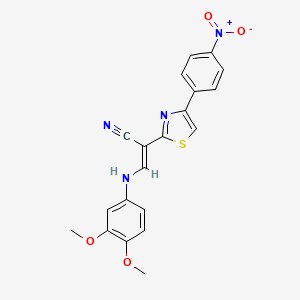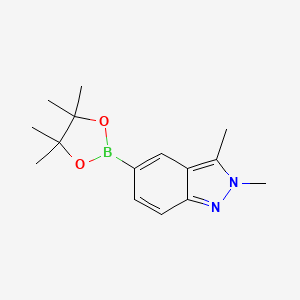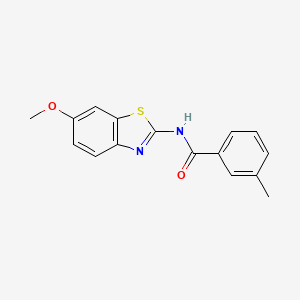![molecular formula C26H26FN5O3 B2722078 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921514-98-9](/img/structure/B2722078.png)
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a carbonyl group, a methoxyethyl group, and a pyrazolopyridinone ring. Piperazine is a cyclic amine with various applications, often used as a building block for medical drugs . The presence of a carbonyl group suggests that it can undergo nucleophilic addition-elimination reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the elimination of a leaving group .Chemical Reactions Analysis
The carbonyl group in this compound can undergo nucleophilic addition-elimination reactions . The piperazine ring can also participate in various reactions, especially as a building block for medical drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could increase its reactivity .Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics
Research on compounds with 1,4-disubstituted aromatic piperazines, similar in structure to the compound , has demonstrated the potential for designing G protein-biased partial agonists targeting dopamine receptors. These agonists show promise for therapeutic applications, particularly in treating disorders associated with dopamine receptor activity, such as schizophrenia and Parkinson's disease. The feasibility of designing such compounds for novel therapeutics was illustrated by the representative 2-methoxyphenylpiperazine, showing antipsychotic activity in vivo (Möller et al., 2017).
Antibacterial Agents
Compounds synthesized from related structures have shown antibacterial activity. For instance, derivatives formed through reactions with aromatic aldehydes and subsequent cyclization have been screened for their efficacy against bacteria, indicating the potential of structurally similar compounds for antimicrobial applications (Solankee & Patel, 2004).
Antioxidant and Anticancer Activities
The synthesis of various fused heterocyclic systems starting from compounds with structural similarities has been explored for chemical and pharmacological activities. These synthesized compounds have been evaluated for their antioxidant and anticancer activities, suggesting potential research avenues for related compounds in exploring novel cancer treatments (Mahmoud, El-Bordany, & Elsayed, 2017).
Serotonin Receptors and PET Imaging
Research involving compounds with piperazine and fluorophenyl components has contributed to the study of serotonin receptors and the development of imaging agents for positron emission tomography (PET). These compounds, serving as radiolabeled antagonists, facilitate the study of neurotransmission and receptor distribution, offering insights into neurological disorders and potential therapeutic targets (Plenevaux et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-20(24-21(18-29)26(34)32(28-24)19-7-3-2-4-8-19)25(33)31-13-11-30(12-14-31)23-10-6-5-9-22(23)27/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUWCSXLKZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)



![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)

![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)



![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)